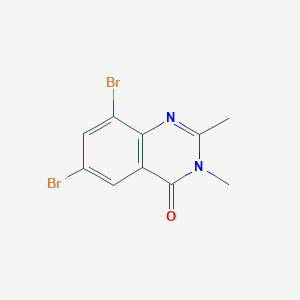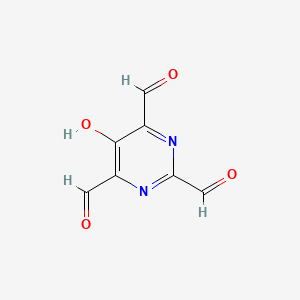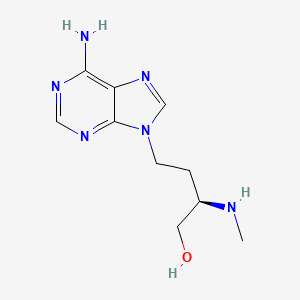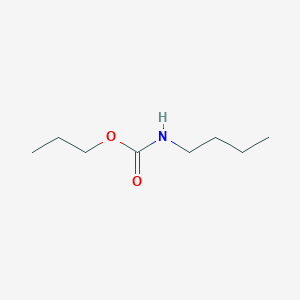
2-Phenyl-4-(propan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(propan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring structure with a phenyl group and a propan-2-ylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(propan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of hydrazine derivatives with β-diketones. One common method involves the reaction of phenylhydrazine with acetylacetone under reflux conditions to form the desired pyrazolone compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-(propan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include substituted pyrazolones, hydrazine derivatives, and various functionalized pyrazole compounds. These products can have significant applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
2-Phenyl-4-(propan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its biological activity.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-(propan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and pain, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4-(propan-2-ylidene)oxazol-5(4H)-one: This compound has a similar structure but contains an oxazole ring instead of a pyrazolone ring.
5-Methyl-2-phenyl-4-propan-2-ylidene-3-pyrazolone: This compound has a methyl group at the 5-position of the pyrazolone ring.
Uniqueness
2-Phenyl-4-(propan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of both phenyl and propan-2-ylidene groups
Propiedades
Número CAS |
49597-19-5 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-phenyl-4-propan-2-ylidenepyrazol-3-one |
InChI |
InChI=1S/C12H12N2O/c1-9(2)11-8-13-14(12(11)15)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
RBANFMSGVCDOCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=NN(C1=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)








![5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12919117.png)
![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)


